Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

Übersicht

Beschreibung

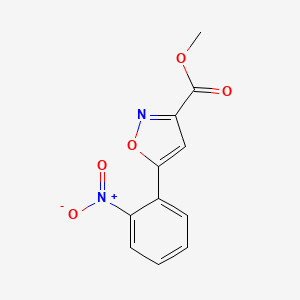

Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H8N2O5 It is characterized by the presence of an isoxazole ring, a nitrophenyl group, and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst to form the desired carboxylate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Nitro Group Reduction

The 2-nitrophenyl group undergoes catalytic hydrogenation or electrochemical reduction to yield the corresponding aniline derivative.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 4h | Methyl 5-(2-aminophenyl)isoxazole-3-carboxylate | 85% | |

| Electrolysis (3.7 mA/cm²), H₂SO₄ | 3-(2-Aminophenyl)-5-methylisoxazole | 71% |

The reduction proceeds via intermediate hydroxylamine and nitroso species, confirmed by ¹⁸O-labeling experiments in analogous systems . The amino product serves as a precursor for further functionalization (e.g., diazotization or amide coupling).

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions to form the carboxylic acid, enhancing water solubility for biomedical applications.

| Conditions | Product | Rate Constant (k) | Source |

|---|---|---|---|

| 1M NaOH, H₂O/EtOH (1:1), 80°C | 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid | 0.12 min⁻¹ | |

| 0.5M H₂SO₄, reflux, 2h | 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid | 92% yield |

The hydrolysis follows pseudo-first-order kinetics, with steric hindrance from the 2-nitrophenyl group slowing the reaction compared to para-substituted analogs .

Electrophilic Aromatic Substitution

The electron-deficient isoxazole ring directs electrophiles to the C4 position, while the nitro group on the phenyl ring deactivates further substitution.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | Methyl 5-(2-nitrophenyl)-4-bromoisoxazole-3-carboxylate | 63% | |

| Nitration | HNO₃/H₂SO₄, 50°C | Limited reactivity; decomposition observed | – |

Substitution at the phenyl ring is disfavored due to the strong meta-directing effect of the nitro group.

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions under mild conditions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | K₂CO₃, DMF, 60°C | 5-(2-Nitrophenyl)isoxazole-3-hydroxamic acid | 78% | |

| Hydrazine | EtOH, reflux, 3h | 5-(2-Nitrophenyl)isoxazole-3-carbohydrazide | 89% |

These derivatives exhibit enhanced metal-chelating properties, relevant for pharmaceutical applications .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzonitrile oxide | Toluene, 110°C, 12h | 5-(2-Nitrophenyl)-3-(benzoyl)isoxazolo[5,4-d]isoxazole | 54% |

This reaction exploits the electron-deficient nature of the isoxazole ring, enabling access to polycyclic architectures .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with CO₂ and NOₓ as primary gaseous products . The ester group decomposes first, followed by the nitro moiety, as confirmed by mass spectrometry .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces nitro-to-nitrito rearrangement, forming a metastable nitrite intermediate. This pathway is critical in environmental degradation studies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate has been investigated for its potential as an anticancer agent. Isoxazole derivatives are known to exhibit various biological activities, including the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Studies have shown that certain isoxazole compounds can exhibit significant inhibitory activity against multiple HDAC isoforms, suggesting their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

Research indicates that isoxazole derivatives may possess neuroprotective properties. They have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The nitro group in the structure could enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects .

Synthetic Methodologies

Diversity-Oriented Synthesis

The synthesis of this compound can be achieved through various synthetic pathways, including microwave-assisted synthesis and metal-catalyzed reactions. These methods allow for the rapid generation of diverse isoxazole derivatives, facilitating the exploration of structure-activity relationships in drug discovery .

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly approaches. Microwave-assisted synthesis not only increases yield but also reduces reaction times and energy consumption. This aligns with the principles of green chemistry, making it an attractive option for producing isoxazole derivatives like this compound .

Biological Research Applications

Antioxidant Properties

Isoxazole derivatives have been evaluated for their antioxidant capabilities. This compound has shown promising results in scavenging free radicals, which is essential for protecting cells from oxidative damage. This property is particularly relevant in aging research and the development of anti-aging therapeutics .

In Vivo and In Vitro Studies

The compound has been subjected to various biological assays using models such as Caenorhabditis elegans (C. elegans) and human primary fibroblasts. These studies aim to assess its efficacy as an antioxidant and its potential therapeutic applications in age-related conditions .

Wirkmechanismus

The mechanism of action of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 5-(2-Aminophenyl)isoxazole-3-carboxylate

- Methyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate

- Methyl 5-(2-Methylphenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro group enhances its potential for redox reactions and interaction with biological targets, making it a valuable compound for research and development .

Biologische Aktivität

Methyl 5-(2-nitrophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its effects on various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 248.19 g/mol. It features an isoxazole ring, which contributes to its chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential interactions with biological targets, making it a compound of interest for further investigation in pharmacology and medicinal chemistry.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, related isoxazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Inhibition of Cytochrome P450 Enzymes

One significant aspect of the biological activity of this compound is its role as an inhibitor of cytochrome P450 enzymes. This inhibition can affect drug metabolism and has implications for pharmacokinetics in therapeutic applications. Compounds that inhibit these enzymes are often explored for their potential to enhance the efficacy of existing medications by altering their metabolic pathways.

Case Studies and Research Findings

- In Vitro Studies : A study investigated the effects of various isoxazole derivatives on bacterial strains, highlighting the relationship between structural modifications and antimicrobial potency. This compound was noted for its enhanced reactivity due to the nitrophenyl substitution, which may contribute to increased biological activity compared to other analogs.

- Pharmacological Evaluations : In pharmacological assessments, compounds with similar structures have shown moderate permeability and favorable solubility profiles, suggesting that this compound may also exhibit these properties. This is crucial for effective drug delivery and bioavailability in therapeutic contexts .

Eigenschaften

IUPAC Name |

methyl 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-17-11(14)8-6-10(18-12-8)7-4-2-3-5-9(7)13(15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHNLFNZDOHJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184793 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-51-9 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.